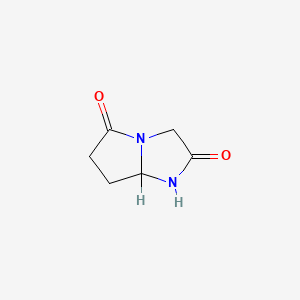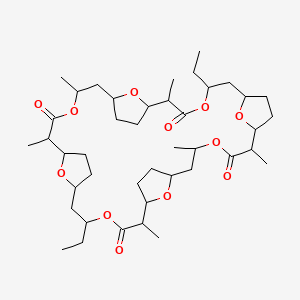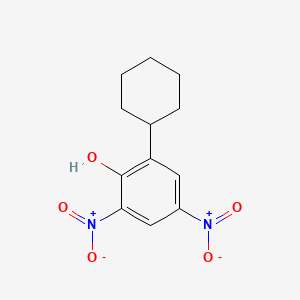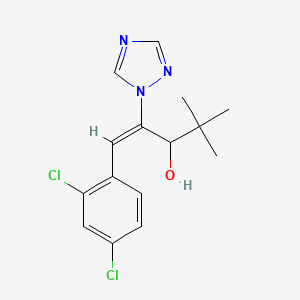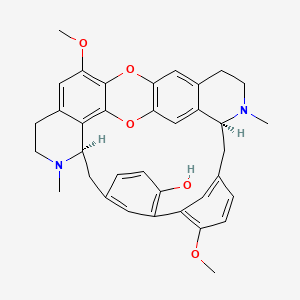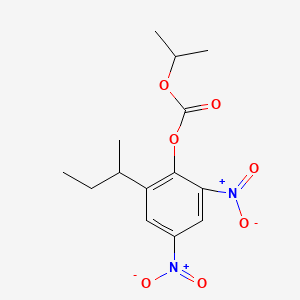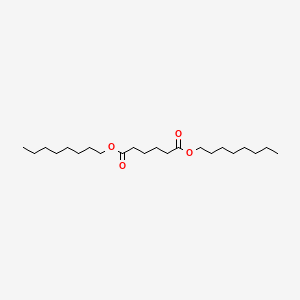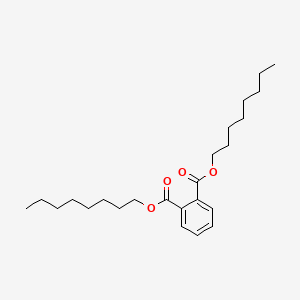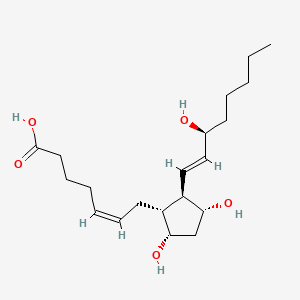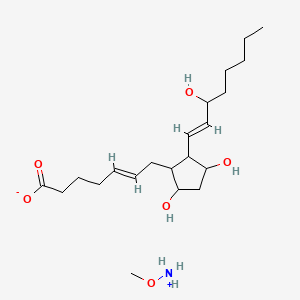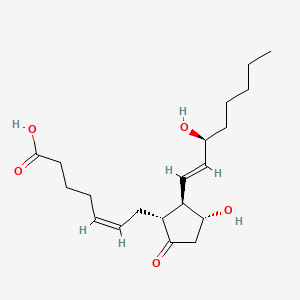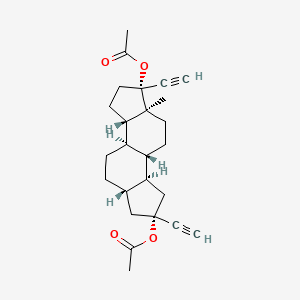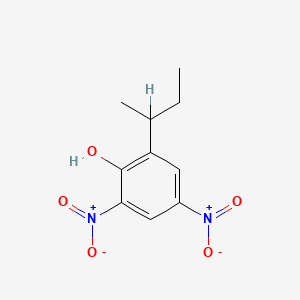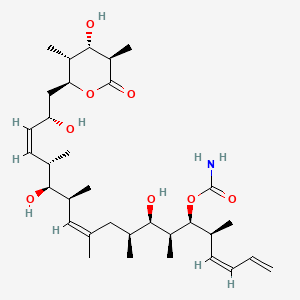
Discodermolide
説明
Discodermolide is a polyketide natural product found to stabilize microtubules . It was isolated from the deep-sea sponge Discodermia dissoluta in 1990 . Discodermolide has been found to be a potent inhibitor of tumor cell growth in several MDR cancer cell lines . It also shows some unique characteristics, including a linear backbone structure, immunosuppressive properties both in vitro and in vivo, potent induction of an accelerated senescence phenotype, and synergistic antiproliferative activity in combination with paclitaxel .
Synthesis Analysis
Discodermolide has been the subject of intensive chemical, biological, and pharmaceutical research since its discovery . Following its licensing from Harbor Branch Oceanographic Institution in 1998 by Novartis AG as an antitumor agent, discodermolide was given an unprecedented priority status for synthesis on an industrial scale . The compound was isolated using silica gel and reverse-phase chromatography .Molecular Structure Analysis
The structure of discodermolide was described as a polyhydroxylated lactone . It was determined primarily using NMR spectroscopy and verified by X-ray crystallographic analysis .Chemical Reactions Analysis
Discodermolide shares a common mechanism of action as a potent tubulin polymerizer, resulting in blockage of cells in the G2/M phase of the cell cycle, aberrant microtubule function, and cell death .Physical And Chemical Properties Analysis
Discodermolide is a polyhydroxylated lactone . Its molar mass is 593.79 g/mol and it has a melting point of 112 to 113 °C .科学的研究の応用
Microtubule Binding and Stabilization
Discodermolide is recognized for its ability to bind and stabilize microtubules in cells, a property that has significant implications in cancer therapy. It inhibits the proliferation of T cells and exhibits immunosuppressive activity. This marine natural product’s ability to interact with microtubules is comparable to that of other well-known cancer drugs, such as paclitaxel, but with distinct binding properties and effects on tubulin polymerization (Hung, Nerenberg, & Schreiber, 1996).
Antitumor Properties and Mitotic Arrest
Discodermolide demonstrates potent antitumor activities, especially notable in its ability to induce G(2)-M cell cycle arrest and inhibit tumor cell proliferation. It is effective against paclitaxel-resistant cell lines and acts synergistically when combined with paclitaxel (Honoré, Kamath, Braguer, Wilson, Briand, & Jordan, 2003).
Clinical and Pharmaceutical Research
The potential of discodermolide as an antitumor agent has led to significant interest in its chemical, biological, and pharmaceutical research. Its synthesis on an industrial scale has been a major focus, with the goal of producing sufficient quantities for clinical trials and further drug development (Longley, 2013).
Synthesis and Analogs Development
The development of practical syntheses for discodermolide, due to its limited natural availability, has been a critical area of research. Efforts have been made to create discodermolide-based reagents and novel hybrid structures for advanced chemotherapeutic applications (Florence, Gardner, & Paterson, 2008).
Immunomodulatory Effects
Discodermolide also exhibits potent immunosuppressive effects, both in vitro and in vivo. It blocks cellular proliferation in various cell types, suggesting a broader application beyond cancer treatment (Longley, Gunasekera, Faherty, McLane, & Dumont, 1993).
Interaction with Other Microtubule-Stabilizing Drugs
Research has shown that discodermolide can synergistically suppress microtubule dynamics and mitosis when combined with other microtubule-targeted drugs like paclitaxel, enhancing their antiproliferative effects. This synergy is related to their combined ability to inhibit microtubule dynamic instability and cell cycle progression, which is crucial for combination therapy in cancer treatment (Honoré, Kamath, Braguer, Horwitz, Wilson, Briand, & Jordan, 2004).
Insights into Tubulin Binding and Assembly
The investigation of discodermolide's interactions with tubulin has provided valuable insights into microtubule assembly and the mechanisms underlying its stabilizing effects. Studies have focused on understanding its binding sites on tubulin and its effects on tubulin conformation, contributing to the broader understanding of microtubule-targeting drugs (Kar, Florence, Paterson, & Amos, 2003).
Induction of Accelerated Cell Senescence
Discodermolide has been shown to be a potent inducer of accelerated cell senescence, a mechanism distinct from other microtubule stabilizing agents. This property provides insights into its potential therapeutic applications, particularly in overcoming resistance to traditional cancer therapies (Klein, Freeze, Smith III, & Horwitz, 2005).
Resistance Mechanisms and Molecular Pathways
Understanding the resistance mechanisms to discodermolide is crucial for developing more effective cancer treatments. Research has focused on identifying the genetic and molecular pathways involved in discodermolide resistance, particularly in the context of accelerated senescence and microtubule dynamics (Chao, Lin, Brouwer-Visser, Smith, Horwitz, & McDaid, 2010).
将来の方向性
Discodermolide continues to be the subject of intensive research due to its promising antitumor properties . The journey from the actual compound, through its various analogs, and finally to its evolution to some exciting novel “hybrid” molecules is ongoing . The compound supply necessary for complete clinical trials cannot be met by harvesting, isolation, and purification . As of 2005, attempts at synthesis or semi-synthesis by fermentation have proven unsuccessful .
特性
IUPAC Name |
[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H55NO8/c1-10-11-12-20(4)31(42-33(34)40)24(8)29(37)22(6)16-18(2)15-21(5)28(36)19(3)13-14-26(35)17-27-23(7)30(38)25(9)32(39)41-27/h10-15,19-31,35-38H,1,16-17H2,2-9H3,(H2,34,40)/b12-11-,14-13-,18-15-/t19-,20-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADVCYNFEREWOS-OBRABYBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C(C1O)C)CC(C=CC(C)C(C(C)C=C(C)CC(C)C(C(C)C(C(C)C=CC=C)OC(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)[C@@H]([C@H]1O)C)C[C@@H](/C=C\[C@H](C)[C@@H]([C@@H](C)/C=C(/C)\C[C@H](C)[C@H]([C@H](C)[C@H]([C@@H](C)/C=C\C=C)OC(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H55NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893493 | |
| Record name | Discodermolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Discodermolide | |
CAS RN |
127943-53-7 | |
| Record name | (+)-Discodermolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127943-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disermolide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127943537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Discodermolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISERMOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHG59994DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



